molecular formula C10H19N3O4Si B12617197 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide CAS No. 919300-54-2

3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide

Cat. No.: B12617197
CAS No.: 919300-54-2
M. Wt: 273.36 g/mol
InChI Key: XJKLRXVMAVBDSC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is an organosilane compound that has gained attention in various fields of scientific research and industrial applications This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable silylating agent, such as trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme can be represented as follows:

3,5-Dimethylpyrazole+TrimethoxysilaneThis compound\text{3,5-Dimethylpyrazole} + \text{Trimethoxysilane} \rightarrow \text{this compound} 3,5-Dimethylpyrazole+Trimethoxysilane→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other nucleophiles.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Substitution: Requires nucleophiles such as amines or alcohols.

    Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.

Major Products

    Hydrolysis: Silanols and siloxane networks.

    Substitution: Various substituted pyrazole derivatives.

    Condensation: Siloxane polymers and networks.

Scientific Research Applications

3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the modification of surfaces to enhance adhesion and compatibility with other materials.

    Biology: Investigated for its potential use in bioconjugation and immobilization of biomolecules on surfaces.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable siloxane networks.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives. It is also used in the development of nanocomposites and hybrid materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is primarily based on its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property allows the compound to act as a crosslinking agent, enhancing the mechanical properties and stability of materials. The pyrazole ring may also interact with various molecular targets, contributing to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the trimethoxysilyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

919300-54-2

Molecular Formula

C10H19N3O4Si

Molecular Weight

273.36 g/mol

IUPAC Name

3,5-dimethyl-N-(trimethoxysilylmethyl)pyrazole-1-carboxamide

InChI

InChI=1S/C10H19N3O4Si/c1-8-6-9(2)13(12-8)10(14)11-7-18(15-3,16-4)17-5/h6H,7H2,1-5H3,(H,11,14)

InChI Key

XJKLRXVMAVBDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)NC[Si](OC)(OC)OC)C

Origin of Product

United States

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